molecular formula C14H12F2OS B14030668 (4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane

(4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane

Cat. No.: B14030668
M. Wt: 266.31 g/mol
InChI Key: PCRBXFJUSWSQDW-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane (CAS: Not explicitly provided in evidence; see Note) is a fluorinated aryl sulfide characterized by a phenyl ring substituted with a benzyloxy group at position 4, fluorine atoms at positions 2 and 6, and a methylsulfane (-SMe) group. Its molecular formula is C₁₄H₁₂F₂OS, with a molecular weight of 266.3 g/mol.

Properties

Molecular Formula

C14H12F2OS

Molecular Weight

266.31 g/mol

IUPAC Name

1,3-difluoro-2-methylsulfanyl-5-phenylmethoxybenzene

InChI

InChI=1S/C14H12F2OS/c1-18-14-12(15)7-11(8-13(14)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

PCRBXFJUSWSQDW-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1F)OCC2=CC=CC=C2)F

Origin of Product

United States

Preparation Methods

Preparation of 4-(Benzyloxy)-2,6-difluorophenyl Thiol Intermediate

  • A common route begins with 4-(benzyloxy)-2,6-difluorophenyl derivatives bearing good leaving groups such as halides or sulfonates.
  • Nucleophilic substitution with a sulfur nucleophile (e.g., sodium hydrosulfide or sodium sulfide hydrate) in anhydrous polar aprotic solvents such as dimethylformamide (DMF) under inert atmosphere is used to introduce the thiol or sulfide functionality.
  • Typical conditions involve heating at elevated temperatures (e.g., 80–120 °C) for several hours to ensure complete substitution.

Methylation to Form the Methylsulfane Group

  • The thiol intermediate is then methylated to form the methylsulfane group.
  • Methylation reagents such as dimethyl sulfate or methyl iodide are used in the presence of a base like potassium hydroxide (KOH).
  • The reaction is typically done in aqueous or mixed aqueous-organic media at room temperature for 1–2 hours.
  • This step converts the thiol (-SH) to the methylthio (-S-CH3) group, yielding the target compound.

Representative Synthetic Procedure (Based on Analogous Compounds)

Step Reagents & Conditions Description Yield/Notes
1 4-(Benzyloxy)-2,6-difluorophenyl bromide + Na2S·9H2O, DMF, 100 °C, 12 h Nucleophilic substitution to form thiol intermediate Moderate to good yields (30–60%)
2 Thiol intermediate + (CH3)2SO4, KOH, aqueous solution, rt, 2 h Methylation to form methylsulfane High yield (70–90%)

Note: Reaction monitoring is done by thin-layer chromatography (TLC) and product purification by silica gel chromatography.

Supporting Research Findings

  • A similar synthetic approach was reported in a study where sodium sulfide hydrate was reacted with benzyl-protected phenyl sulfonate esters in DMF at 100 °C for 12 hours, followed by methylation with dimethyl sulfate in aqueous KOH to yield methylthio derivatives.
  • The benzyloxy group remains intact under these conditions, and fluorine substituents on the aromatic ring are stable to the nucleophilic and methylation steps.
  • The methylation step is typically rapid and efficient at room temperature, providing a straightforward method to access methylsulfane compounds from thiol precursors.

Analytical Characterization

  • The final product is characterized by ^1H NMR, ^13C NMR, and ^19F NMR spectroscopy to confirm the presence of the benzyloxy group, difluorophenyl ring, and methylsulfane moiety.
  • Mass spectrometry and elemental analysis further confirm molecular composition.
  • Purity is ensured by chromatographic techniques.

Summary Table of Preparation Methods

Preparation Stage Starting Material Reagents & Conditions Outcome Notes
Thiol formation 4-(Benzyloxy)-2,6-difluorophenyl bromide or sulfonate Na2S·9H2O, DMF, 100 °C, 12 h Thiol intermediate Requires inert atmosphere
Methylation Thiol intermediate Dimethyl sulfate, KOH, aqueous, rt, 2 h (4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane High yield, mild conditions

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial and fungal infections.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and proteins, disrupting their normal function.

    Pathways Involved: It may inhibit key metabolic pathways in microorganisms, leading to their death or reduced growth.

Comparison with Similar Compounds

Notes and Disclaimers

  • Data Gaps : Specific physicochemical data (e.g., melting point, solubility) for the target compound are absent in the provided evidence. Inferences are drawn from structural analogs.
  • This underscores the need for precise CAS verification in follow-up studies.

Biological Activity

(4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzyloxy group attached to a difluorophenyl ring and a methyl sulfane moiety. The presence of fluorine atoms is known to enhance binding affinity to biological targets, while the sulfur atom can participate in redox reactions or form covalent bonds with biomolecules.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to alterations in biochemical pathways. The incorporation of fluorine enhances the compound's selectivity and potency against certain targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit promising antimicrobial properties. A study evaluated a series of benzyloxy-substituted compounds against Mycobacterium tuberculosis (Mtb) and found that certain derivatives demonstrated minimal inhibitory concentrations (MICs) comparable to established first-line drugs like isoniazid .

CompoundMIC (µM)Selectivity Index (Vero/HepG2)
9n2.7High
9o2.8High

These results suggest that the benzyloxy group contributes significantly to the antimicrobial efficacy while maintaining selectivity towards bacterial cells over mammalian cells.

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for its anticancer potential. Compounds with similar structures have shown activity against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. For instance, analogs have been reported to effectively inhibit the YAP-TEAD protein-protein interaction, which is linked to several cancers .

Case Studies

  • Tuberculosis Treatment : In vitro studies demonstrated that compounds derived from this compound exhibited significant activity against drug-susceptible and multidrug-resistant strains of Mtb. The compounds were evaluated for their effects on cell viability in Vero and HepG2 cells, showing minimal toxicity at effective concentrations .
  • Cancer Cell Lines : Research involving analogs of this compound revealed that they could significantly reduce the viability of colon cancer cell lines with IC50 values in the nanomolar range. These findings highlight the potential for developing targeted therapies based on this chemical scaffold .

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